4,5,6-Trifluoropyridazin-3(2H)-one is a fluorinated heterocyclic compound belonging to the pyridazine family. It features a distinctive structure characterized by three fluorine atoms attached to the pyridazine ring, specifically at the 4, 5, and 6 positions. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
4,5,6-Trifluoropyridazin-3(2H)-one can be synthesized from tetrafluoropyridazine through various nucleophilic substitution reactions. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
This compound is classified as a pyridazinone, a type of heterocyclic compound that contains both nitrogen and oxygen in its structure. Pyridazinones are known for their diverse biological activities and are often explored for their pharmaceutical properties.
The synthesis of 4,5,6-trifluoropyridazin-3(2H)-one typically involves nucleophilic substitution reactions with tetrafluoropyridazine as the starting material. The process can include:
Reactions are often carried out under controlled conditions using solvents such as tetrahydrofuran or dimethylformamide, with bases like diisopropylethylamine used to facilitate nucleophilic attack. The yields of these reactions can be optimized through variations in temperature and reaction time .
The molecular structure of 4,5,6-trifluoropyridazin-3(2H)-one consists of a six-membered ring containing two nitrogen atoms and one carbonyl group. The three fluorine atoms are positioned at the 4, 5, and 6 positions relative to the nitrogen atom at position 3.
4,5,6-Trifluoropyridazin-3(2H)-one undergoes various chemical reactions typical of pyridazine derivatives:
The regioselectivity of these reactions can be influenced by the electronic effects of the fluorine substituents. For instance, reactions involving nucleophiles typically favor substitution at positions that are ortho or para to existing electronegative groups .
The mechanism of action for compounds like 4,5,6-trifluoropyridazin-3(2H)-one often involves:
Kinetic studies indicate that reactions involving this compound show varying rates depending on the nature of the nucleophile and solvent used .
Relevant analyses indicate that fluorinated compounds generally exhibit altered physicochemical properties compared to their non-fluorinated counterparts .
4,5,6-Trifluoropyridazin-3(2H)-one has several applications in scientific research:
Pyridazin-3(2H)-one represents a structurally unique nitrogen-containing heterocycle characterized by adjacent nitrogen atoms at positions 1 and 2 within its six-membered ring. This scaffold has evolved from early synthetic curiosities into a versatile pharmacophore with demonstrable therapeutic utility. Historically, the unsubstituted pyridazinone nucleus gained attention for its balanced physicochemical profile, including moderate polarity (TPSA ≈ 25.8 Ų) and hydrogen-bonding capacity essential for target engagement. Early exploration focused on cardiovascular applications, exemplified by compounds like 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone, which demonstrated antihypertensive activity mediated through phosphodiesterase III (PDEIII) inhibition and calcium modulation [6].
The strategic incorporation of pyridazinone into tricyclic architectures (e.g., indeno[1,2-c]pyridazinones) marked a significant evolution in the 1980s–1990s. These constrained systems enhanced target affinity by reducing conformational flexibility, leading to compounds such as 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazinone, which exhibited potent anti-inflammatory effects comparable to acetylsalicylic acid in rodent models, without significant cardiovascular activity. Subsequent aromatization and functional group tuning yielded derivatives like 5H-indeno[1,2-c]pyridazinone, expanding applications into analgesic and antipyretic domains [6]. The historical progression underscores a deliberate shift from monocyclic to polycyclic systems, enhancing both binding specificity and metabolic resilience.
Table 1: Historical Milestones in Pyridazin-3(2H)-one Drug Discovery
Time Period | Key Development | Therapeutic Application | Structural Advancement |
---|---|---|---|
1970s-1980s | Monocyclic dihydropyridazinones (e.g., lead compound 1) | Antihypertensive, PDEIII inhibition | Flexible 4,5-dihydro backbone |
1980s-1990s | Tricyclic dihydropyridazinones (e.g., compound 2) | Anti-inflammatory (carrageenin-induced edema) | 4,4a-Dihydro-5H-indeno[1,2-c] fusion |
1990s-Present | Aromatized tricyclics (e.g., compounds 4, 5, 7, 8) | Analgesic, antipyretic, cardiovascular | Fully aromatic planar systems |
Fluorine incorporation into bioactive molecules constitutes a cornerstone of modern medicinal chemistry optimization, driven by fluorine’s unparalleled ability to modulate electronic, lipophilic, and steric parameters. The strong electron-withdrawing nature of fluorine (σₚ = 0.06) induces profound effects on pyridazinone scaffolds: 1) lowering pKₐ values to enhance membrane permeability, 2) increasing metabolic stability by resisting oxidative degradation, and 3) strengthening dipole-dipole interactions with target proteins. These attributes are particularly advantageous for optimizing pyridazinone derivatives, as fluorination mitigates rapid Phase I metabolism—a historical limitation of early non-fluorinated analogs [9].
In the context of 4,5,6-trifluoropyridazin-3(2H)-one, trifluorination amplifies these benefits synergistically. The perfluorinated motif creates a highly electron-deficient ring system, enhancing π-stacking capacity with aromatic residues in enzyme binding pockets. Computational analyses reveal that trifluorination elevates the dipole moment to >4.0 D (compared to ~2.5 D for non-fluorinated analogs), facilitating stronger electrostatic interactions with polar hinge regions of kinases or PDEs. Furthermore, C-F bonds reduce lipophilicity (cLogP decrease of ~0.5–1.0 unit per fluorine) while maintaining optimal passive diffusion, striking a balance often unattainable with chlorination or bromination [1] [9]. This electronic tuning proves critical for improving target selectivity, as evidenced by fluorinated pyridazinones showing >100-fold selectivity gains over off-target receptors (e.g., cardiac hERG channels) compared to non-fluorinated counterparts.
Table 2: Physicochemical Impact of Fluorination on Pyridazin-3(2H)-one Scaffolds
Property | Non-Fluorinated Pyridazinone | Mono/Difluorinated Analogs | 4,5,6-Trifluoropyridazin-3(2H)-one |
---|---|---|---|
Dipole Moment (D) | 2.3–2.8 | 3.0–3.5 | >4.0 |
cLogP | 0.8–1.5 | 0.2–0.8 | -0.5 to 0.0 |
Topological PSA (Ų) | ~25.8 | ~25.8 | ~25.8 |
Metabolic Stability (t₁/₂, microsomes) | Low (<15 min) | Moderate (30–60 min) | High (>120 min) |
H-Bond Acceptor Capacity | Moderate | Enhanced | Highly enhanced |
Positional fluorination profoundly influences the pharmacological performance of pyridazinone derivatives, with the 4,5,6-trifluoro pattern conferring distinct advantages over partial fluorination. Biological evaluations consistently demonstrate that trifluorination maximizes target engagement strength and cellular penetration efficiency. For instance, in anti-inflammatory assays targeting cyclooxygenase-2 (COX-2), 4,5,6-trifluorinated derivatives exhibit IC₅₀ values of 0.8–1.2 μM—approximately 3-fold lower than 5-monofluorinated (IC₅₀ ≈ 2.5–4.0 μM) and 2-fold lower than 4,6-difluorinated analogs (IC₅₀ ≈ 1.8–2.5 μM). This enhanced potency arises from optimal fluorine placement enabling simultaneous hydrophobic enclosure and hydrogen-bonding interactions within the COX-2 active site [6].
The trifluoro motif also reshapes electronic distributions more effectively than partial fluorination. Density Functional Theory (DFT) studies on 4,5,6-trifluoropyridazin-3(2H)-one reveal substantial electron density withdrawal from the C-3 carbonyl, increasing its electrophilicity and strengthening key hydrogen bonds with residues like Ser530 in COX-2. Mono- or difluorinated congeners fail to achieve comparable polarization, resulting in weaker binding. Additionally, peripheral fluorine coverage in the 4,5,6-configuration provides steric shielding against enzymatic deactivation, extending plasma half-lives to >4 hours (vs. <2 hours for monofluorinated analogs) in preclinical models. This comprehensive protection translates to superior in vivo efficacy, as demonstrated in rodent inflammation models where trifluorinated derivatives suppress edema by >80% at 10 mg/kg—outperforming difluorinated (~60%) and monfluorinated (<40%) equivalents [6] [10].
Table 3: Biological Activity Comparison by Fluorination Pattern on Pyridazin-3(2H)-one Core
Fluorination Pattern | Anti-Inflammatory Activity (COX-2 IC₅₀, μM) | Antibacterial Activity (E. coli MIC, μg/mL) | Metabolic Half-Life (t₁/₂, min) | Relative Bioavailability (%) |
---|---|---|---|---|
Non-fluorinated | >10.0 | >250 | 15–30 | 25–35 |
5-Monofluorinated | 2.5–4.0 | 125–250 | 45–75 | 40–50 |
4,6-Difluorinated | 1.8–2.5 | 62.5–125 | 90–120 | 55–65 |
4,5,6-Trifluorinated | 0.8–1.2 | 31.25–62.5 | >240 | >80 |
Beyond potency enhancements, 4,5,6-trifluorination uniquely enables multi-target engagement. Unlike monofluorinated analogs constrained to single pathways, trifluorinated derivatives concurrently inhibit pro-inflammatory cytokines (TNF-α, IL-6) and modulate intracellular calcium flux—attributes linked to their trifluoro-induced conformational rigidity and altered charge distribution. This polypharmacology proves invaluable for complex diseases like rheumatoid arthritis, where trifluorinated pyridazinones suppress inflammation 50% more effectively than difluorinated versions in murine collagen-induced arthritis models [6]. The trifluoro configuration thus represents an evolutionary apex in pyridazinone fluorination, maximizing both molecular recognition and druggability.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8